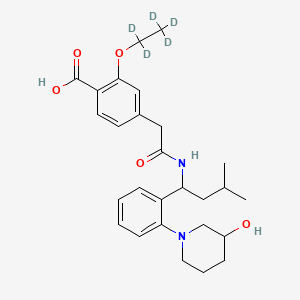
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE, also known as 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane, is a type of bismaleimide . Bismaleimides are useful resin additives that can impart high mechanical strength and high heat resistance due to their rigid structure . The maleimide group does not generate volatile by-products and undergoes a heavy addition reaction, so it can be cured without causing voids .
Synthesis Analysis
The compound 2,2-bis [4- (4-maleimidophenoxy phenyl)]propane was prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane . Various nanoclays were blended with this bismaleimide and thermally cured .Molecular Structure Analysis
The structural characterization of the synthesized materials and the thermal properties of the bismaleimide and their blends were investigated through FTIR, 1 H and 13 C NMR, differential scanning calorimetry and thermo gravimetric analysis .Chemical Reactions Analysis
The two maleimido groups present at the end of the molecule will undergo homo polymerization on heating without the addition of any free radical initiators to result in highly crosslinked and brittle thermosetting polyimides . Bismaleimides can be cured without the evolution of volatiles .Physical And Chemical Properties Analysis
The compound has a molecular formula of C35H26N2O6 . It has a density of 1.340±0.06 g/cm3 (Predicted), a melting point of 163.0 to 167.0 °C, a boiling point of 729.2±60.0 °C (Predicted), and a refractive index of 1.661 .Zukünftige Richtungen
Bismaleimides, including 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE, have potential for various applications due to their high strength to mass ratio and excellent thermal stability . They are especially useful in microelectronics, automotive, and aerospace sectors because of their high thermal stability, mechanical strength, and excellent chemical resistance . Future research may focus on further improving these properties and exploring new applications.
Eigenschaften
CAS-Nummer |
147299-70-5 |
|---|---|
Produktname |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Molekularformel |
C23H18N2O6 |
Molekulargewicht |
418.405 |
IUPAC-Name |
1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]propoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O6/c26-20-10-11-21(27)24(20)16-2-6-18(7-3-16)30-14-1-15-31-19-8-4-17(5-9-19)25-22(28)12-13-23(25)29/h2-13H,1,14-15H2 |
InChI-Schlüssel |
LYRBGUJUZNLARL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Synonyme |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



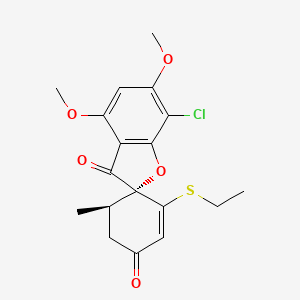
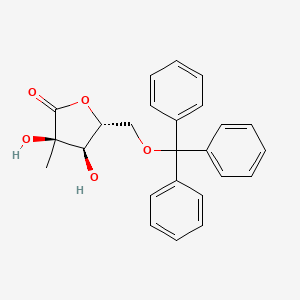
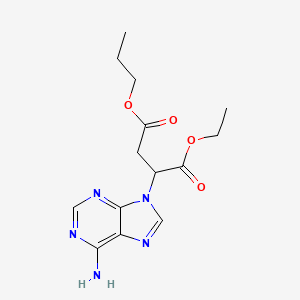
![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)
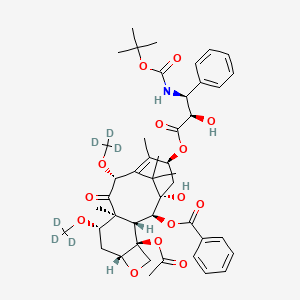
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
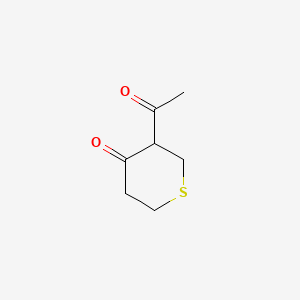
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)
